CDE-096
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenoxy]carbonylamino]-2-(3,4,5-trihydroxybenzoyl)oxypropyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO12/c26-25(27,28)13-2-1-3-14(8-13)41-24(38)29-9-15(40-23(37)12-6-18(32)21(35)19(33)7-12)10-39-22(36)11-4-16(30)20(34)17(31)5-11/h1-8,15,30-35H,9-10H2,(H,29,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWKLJPAKUDPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CDE-096: A Deep Dive into its Allosteric Inhibition of PAI-1
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Allosteric Inhibition
Signaling Pathway of PAI-1 Inhibition by CDE-096
Quantitative Data Presentation
| Parameter | Value | Species/Condition | Reference |
| IC50 (vs. tPA) | 30 ± 6 nM | Human PAI-1 | [1][2] |
| IC50 (vs. uPA) | 25 ± 4 nM | Human PAI-1 | [1][2] |
| IC50 | 19 nM | Murine PAI-1 | [2][5] |
| IC50 | 22 nM | Rat PAI-1 | [2][5] |
| IC50 | 18 nM | Porcine PAI-1 | [2][5] |
| IC50 (vs. uPA, with SMB)* | 360 ± 16 nM | Human PAI-1 | [1] |
| IC50 (Vitronectin Binding) | 20 ± 2 nM | Human PAI-1 | [1] |
| KD (Direct Binding to PAI-1) | 22 ± 6 nM | Human PAI-1 | [1] |
*SMB: Somatomedin B domain of vitronectin.
Detailed Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
Protocol:
-
Reagents:
-
tPA or uPA
-
Chromogenic substrate for tPA/uPA (e.g., S-2288)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20
-
This compound stock solution in DMSO
-
Procedure:
-
In a 96-well plate, add 20 µL of varying concentrations of this compound or vehicle (DMSO).
-
Add 20 µL of tPA or uPA solution and incubate for a further 10 minutes.
-
Add 140 µL of the chromogenic substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (Vo).
-
Plot the Vo against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for PAI-1 Activity Assay
Surface Plasmon Resonance (SPR) for Binding Kinetics and Inhibition
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding or dissociation of molecules, are measured.
-
Immobilization:
-
Binding Analysis:
-
Inject varying concentrations of this compound over the sensor surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
-
Immobilization:
-
Immobilize vitronectin on a CM5 sensor chip.
-
-
Inhibition Assay:
-
Inject the mixtures over the vitronectin-coated surface.
-
Measure the binding response.
-
Data Analysis:
X-ray Crystallography for Structural Determination
Principle: A crystalline form of the protein-ligand complex diffracts X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the structure.
Protocol:
-
Crystallization:
-
Screen various crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source).
-
Collect the diffraction data.
-
-
Structure Determination and Refinement:
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 3. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Inhibition of PAI-1 by CDE-096: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
| Target Protease | Target PAI-1 Species/Form | IC50 (nM) | Reference |
| tPA | Human | 30 ± 6 | [2][4][5][6] |
| uPA | Human | 25 ± 4 | [2][4][5][6] |
| uPA | Human (in presence of SMB cofactor) | 360 ± 16 | [4] |
| tPA | Murine | 19 | [2][5][6] |
| tPA | Rat | 22 | [2][5][6] |
| tPA | Porcine | 18 | [2][5][6] |
| HMWuPA:PAI-1 binding to LRP1 | Human | 70 ± 11 | [7] |
| PAI-1 Conformation | Method | KD (nM) | Reference |
| Active | Fluorescence Polarization | 30 ± 6 | [4] |
| Latent | Fluorescence Polarization | 36 ± 6 | [4] |
| Peptide-Bound (Relaxed) | Fluorescence Polarization | 31 ± 5 | [4] |
| Active (antibody-captured) | Surface Plasmon Resonance (SPR) | 22 ± 6 | [8] |
Mechanism of Action
Experimental Protocols
PAI-1 Activity Assays (Chromogenic Substrate Method)
This assay is used to determine the IC50 of CDE-096.
-
Plate Preparation: 96-well microtiter plates are coated with bovine serum albumin (BSA) to prevent non-specific binding.
-
Measurement of Residual Protease Activity: A chromogenic substrate specific for the protease (tPA or uPA) is added to each well.
SDS-PAGE Analysis of PAI-1/Protease Complex Formation
-
Addition of Protease: The target protease (tPA or uPA) is added to the reaction mixture.
-
Quenching and Sample Preparation: The reaction is stopped at various time points by the addition of SDS-PAGE loading buffer.
-
Electrophoresis: The samples are resolved on an SDS-polyacrylamide gel.
Fluorescence Polarization Assay for Binding Affinity
-
Data Analysis: The change in polarization is plotted against the concentration of this compound, and the data is fitted to a suitable binding isotherm to determine the KD.[4]
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Dissociation: A buffer solution without this compound is flowed over the chip to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model (e.g., simultaneous ka/kd) to determine the association and dissociation rate constants. The KD is then calculated as kd/ka.[8]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: SPR Experimental Workflow.
Caption: Allosteric Inhibition Mechanism of this compound.
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
The CDE-096 Binding Site on Plasminogen Activator Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quantitative Data on CDE-096 Interaction with PAI-1
| Target Protease | PAI-1 Species | IC50 (nM) | Reference |
| tPA | Human | 30 ± 6 | [1][3] |
| uPA | Human | 25 ± 4 | [1][3] |
| uPA (in presence of SMB*) | Human | 360 ± 16 | [1] |
| - | Murine | 19 | [3] |
| - | Rat | 22 | [3] |
| - | Porcine | 18 | [3] |
*SMB: Somatomedin B domain of vitronectin
| Parameter | Value | Method | Reference |
| KD (Dissociation Constant) | 22 ± 6 nM | Surface Plasmon Resonance (SPR) | [1] |
| kon (Association Rate Constant) | 2.5 ± 0.6 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |
| koff (Dissociation Rate Constant) | 5.7 ± 0.9 x 10-4 s-1 | Surface Plasmon Resonance (SPR) | [1] |
| IC50 (inhibition of HMWuPA:PAI-1 binding to LRP1) | 70 ± 11 nM | Surface Plasmon Resonance (SPR) | [4] |
The this compound Binding Site: A Structural Perspective
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Analyte Injection: this compound, at various concentrations, is flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is monitored in real-time to generate a sensorgram.
-
Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a 1:1 Langmuir binding model to calculate kon and koff. The KD is then calculated as koff/kon.
-
Regeneration: The sensor surface is regenerated between cycles, typically with a low pH solution, to remove the bound analyte and prepare for the next injection.
X-ray Crystallography for Structural Determination
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.
PAI-1 Activity Assays (Chromogenic Assays)
-
Procedure:
-
A chromogenic substrate for the respective protease is added.
-
The cleavage of the chromogenic substrate, which results in a color change, is measured spectrophotometrically at 405 nm.
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the experimental workflow and the signaling pathway affected by this compound, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PAI-1 Assays [practical-haemostasis.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. pnas.org [pnas.org]
- 7. Interacting hepatic PAI-1/tPA gene regulatory pathways influence impaired fibrinolysis severity in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action of CDE-096
The primary consequences of this compound binding are twofold:
Quantitative Data Summary
| Parameter | Value | Species/Condition | Method | Reference |
| Inhibitory Potency (IC₅₀) | ||||
| vs. uPA | 25 ± 4 nM | Human PAI-1 | Chromogenic Assay | [1][2] |
| vs. tPA | 30 ± 6 nM | Human PAI-1 | Chromogenic Assay | [1][2] |
| vs. Vitronectin Binding | 20 ± 2 nM | Human PAI-1 | ELISA | [2] |
| vs. uPA (in presence of SMB) | 360 ± 16 nM | Human PAI-1 | Chromogenic Assay | [1] |
| vs. uPA:PAI-1 complex binding to LRP1 | 70 ± 11 nM | Human | Surface Plasmon Resonance | [5] |
| vs. Murine PAI-1 | 19 nM | Murine | Chromogenic Assay | [6][7][8] |
| vs. Rat PAI-1 | 22 nM | Rat | Chromogenic Assay | [6][7][8] |
| vs. Porcine PAI-1 | 18 nM | Porcine | Chromogenic Assay | [6][7][8] |
| Binding Affinity (K_D) | 22 ± 6 nM | Human PAI-1 | Surface Plasmon Resonance | [1][2] |
| Binding Kinetics | ||||
| Association Rate (k_on) | 2.5 ± 0.6 x 10⁴ M⁻¹s⁻¹ | Human PAI-1 | Surface Plasmon Resonance | [1] |
| Dissociation Rate (k_off) | 5.7 ± 0.9 x 10⁻⁴ s⁻¹ | Human PAI-1 | Surface Plasmon Resonance | [1] |
| Conformational Change (EC₅₀) | 25 ± 2 to 37 ± 4 nM | Human PAI-1 Variants | Fluorescence Spectroscopy | [1] |
Structural Insights from X-ray Crystallography
Visualizations
Mechanism of Action
Experimental Workflow
Detailed Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
-
Inhibition Reaction :
-
Incubate for 15 minutes at room temperature to allow for binding.
-
Protease Addition :
-
Add a fixed concentration of tPA or uPA (e.g., 2 nM) to each well to initiate the inactivation reaction.
-
Incubate for another 10 minutes at room temperature.
-
-
Substrate Addition & Measurement :
-
Add the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual active protease.
-
-
Data Analysis :
-
Plot the rate of reaction against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation :
-
-
Analyte Injection (this compound) :
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
Regeneration :
-
Data Analysis :
-
Subtract the reference cell data from the active cell data.
-
Globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model to determine k_on, k_off, and calculate K_D (k_off/k_on).
-
Vitronectin Binding Assay (ELISA)
-
Plate Coating :
-
Coat a 96-well high-binding microplate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking :
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
-
Inhibition Reaction :
-
Binding Step :
-
Detection :
-
Wash the plate thoroughly with PBST.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.
-
-
Development and Analysis :
-
Wash, then add a TMB substrate solution. Stop the reaction with 1 M H₂SO₄.
-
Measure absorbance at 450 nm.
-
Plot absorbance against this compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
X-ray Crystallography
-
Protein Preparation :
-
Complex Formation :
-
Crystallization :
-
Optimize initial hits to obtain diffraction-quality crystals.
-
Data Collection :
-
Cryo-protect the crystals (e.g., by soaking in a reservoir solution containing glycerol) and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement :
-
Process the diffraction data (indexing, integration, scaling).
-
References
- 1. pnas.org [pnas.org]
- 2. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 5. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Allosteric Modulation of PAI-1 by CDE-096: A Technical Guide to its Inhibitory Effects on tPA and uPA
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of CDE-096 Inhibition
| Target Enzyme | Inhibitor | Species/Condition | IC50 (nM) | Reference |
| tPA | This compound | Human | 30 | [1] |
| uPA | This compound | Human | 25 | [1] |
| uPA | This compound | Human (in the presence of soluble vitronectin-binding domain) | 360 | [2] |
| PAI-1 | This compound | Murine | 19 | [1] |
| PAI-1 | This compound | Rat | 22 | [1] |
| PAI-1 | This compound | Porcine | 18 | [1] |
Mechanism of Action: Allosteric Inhibition
Experimental Protocols
Chromogenic Activity Assay for IC50 Determination
Materials:
-
Human tPA or uPA
-
This compound stock solution (in DMSO)
-
Chromogenic substrate for tPA (e.g., SPECTROZYME® tPA) or uPA (e.g., S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Initiate the reaction by adding a fixed concentration of tPA (e.g., 1 nM) or uPA (e.g., 1 nM) to each well.
-
Immediately add the respective chromogenic substrate (e.g., 200 µM).
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
SDS-PAGE Analysis of PAI-1/Protease Complex Formation
Materials:
-
Human tPA or uPA
-
This compound
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein stain (e.g., Coomassie Brilliant Blue or silver stain)
-
Electrophoresis apparatus and power supply
Procedure:
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the protein samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
Conclusion
References
The Role of CDE-096 in the Modulation of Fibrinolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fibrinolysis and the Role of PAI-1
Fibrinolysis is the enzymatic cascade responsible for the degradation of fibrin clots, thereby ensuring the dissolution of thrombi and the restoration of blood flow.[1][2] The process is primarily mediated by the serine protease plasmin, which is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2][3]
CDE-096: A Potent Allosteric Inhibitor of PAI-1
Quantitative Data on this compound Activity
| Parameter | Value | Description | Source |
| IC50 vs. tPA | 30 ± 6 nM | The concentration of this compound required to inhibit 50% of PAI-1's activity against tissue-type plasminogen activator. | [5][6][7] |
| IC50 vs. uPA | 25 ± 4 nM | The concentration of this compound required to inhibit 50% of PAI-1's activity against urokinase-type plasminogen activator. | [5][6][7] |
| KD | 22 ± 6 nM | The equilibrium dissociation constant for the binding of this compound to PAI-1, indicating high binding affinity. | [5] |
| IC50 vs. Murine PAI-1 | 19 nM | The concentration of this compound required to inhibit 50% of murine PAI-1's activity. | [6][7] |
| IC50 vs. Rat PAI-1 | 22 nM | The concentration of this compound required to inhibit 50% of rat PAI-1's activity. | [6][7] |
| IC50 vs. Porcine PAI-1 | 18 nM | The concentration of this compound required to inhibit 50% of porcine PAI-1's activity. | [6][7] |
| IC50 vs. Vitronectin Binding | 43 ± 8 nM | The concentration of this compound required to inhibit 50% of PAI-1's binding to vitronectin. | [5] |
| IC50 vs. SMB Binding | 54 ± 7 nM | The concentration of this compound required to inhibit 50% of PAI-1's binding to the somatomedin B (SMB) domain of vitronectin. | [5] |
| IC50 vs. Vitronectin-bound PAI-1 | 360 ± 16 nM | The concentration of this compound required to inhibit 50% of the antiproteolytic activity of PAI-1 when bound to the SMB domain of vitronectin. | [5] |
| IC50 vs. HMWuPA:PAI-1 binding to LRP1 | 70 ± 11 nM | The concentration of this compound required to inhibit 50% of the binding of high molecular weight uPA:PAI-1 complexes to LRP1. | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Fibrinolysis and this compound Intervention
The following diagram illustrates the core fibrinolytic pathway and the specific point of intervention for this compound.
Experimental Workflow for Evaluating this compound Efficacy
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
PAI-1 Inactivation Assay (Chromogenic Substrate Assay)
Materials:
-
This compound stock solution in DMSO
-
Recombinant human tPA or uPA
-
Chromogenic substrate for tPA/uPA (e.g., S-2288 for tPA, S-2444 for uPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the chromogenic substrate to each well.
-
Immediately begin kinetic measurement of the absorbance at the appropriate wavelength (e.g., 405 nm) for a set duration. The rate of color development is proportional to the residual tPA or uPA activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound stock solution in a suitable buffer with low DMSO concentration
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Monitor the change in response units (RU) over time to obtain sensograms for the association and dissociation phases.
-
Fit the sensogram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the ka, kd, and calculate the KD (kd/ka).
Fluorescence Polarization (FP) Assay for Vitronectin Binding
Materials:
-
Unlabeled vitronectin or its somatomedin B (SMB) domain
-
This compound stock solution
-
Assay buffer
-
Black, low-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Measure the fluorescence polarization. Inhibition of binding by this compound will result in a lower polarization signal compared to the control without the inhibitor.
Conclusion
References
- 1. eclinpath.com [eclinpath.com]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-fibrinolytic SERPIN, plasminogen activator inhibitor 1 (PAI-1), is targeted to and released from catecholamine storage vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CDE-096: A Potent Allosteric Inhibitor of PAI-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Discovery and Synthesis of CDE-096
Quantitative Data
The biological activity of this compound has been extensively characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
| Target Enzyme | IC₅₀ (nM) | Reference |
| tPA | 30 ± 6 | [1] |
| uPA | 25 ± 4 | [1] |
| Method | K_D (nM) | Reference |
| Surface Plasmon Resonance | 22 ± 6 | [1] |
Table 3: Specificity of this compound
| Serpin | Activity | Reference |
| Antithrombin | Ineffective | [1] |
| α₁-Protease Inhibitor | Ineffective | [1] |
Mechanism of Action
Signaling Pathway
References
Methodological & Application
Application Note: Characterizing the Binding Kinetics of CDE-096 to PAI-1 using Surface Plasmon Resonance
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction to Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[2][4][5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][6] This allows for the precise determination of key kinetic parameters, including:
-
Dissociation rate (kd): The rate at which the analyte-ligand complex decays.
-
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka.
SPR is widely used in drug discovery for target validation, lead optimization, and characterizing the mechanism of action of small molecules and biologics.[2][3][7]
CDE-096 and PAI-1 Interaction
Experimental Workflow
The general workflow for an SPR experiment involves several key steps, from preparing the sensor surface to analyzing the resulting data.
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Analyte: this compound
-
Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analyte Dilution Buffer: Running buffer with 1% (v/v) DMSO
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
Detailed Experimental Protocol
Ligand Immobilization (PAI-1)
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining reactive groups and block non-specific binding sites.
Kinetic Analysis (this compound Injection)
-
Analyte Preparation: Prepare a serial dilution of this compound in the analyte dilution buffer. A recommended concentration range is 0.1x to 10x the expected KD, for example: 100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM, and a buffer blank (0 nM).[5]
-
Injection Cycle: For each concentration, perform the following injection cycle:
-
Regeneration: Inject the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Collection: Record the SPR response (in Resonance Units, RU) over time for each injection cycle. The resulting plot is known as a sensorgram.[12]
Data Analysis and Presentation
-
Data Processing:
-
Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Subtract the response from a buffer blank injection ("double referencing").
-
-
Model Fitting:
-
The fitting process will yield values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Allosteric Inhibition Pathway of PAI-1 by this compound
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. denovobiolabs.com [denovobiolabs.com]
- 3. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Implementing surface plasmon resonance biosensors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Reporting results [sprpages.nl]
- 12. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 13. bioradiations.com [bioradiations.com]
Application Notes and Protocols for Fluorescence Polarization Assays with CDE-096
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Fluorescence Polarization Assay
Signaling Pathway and Assay Workflow
The following diagrams illustrate the mechanism of CDE-096 action and the workflow of a competitive fluorescence polarization assay.
Caption: Workflow for a competitive FP assay with this compound.
Quantitative Data Summary
| Parameter | Target/Condition | Value (nM) | Assay Type |
| KD | Active PAI-1S149C-FL | 30 ± 6 | Fluorescence Polarization |
| KD | Latent PAI-1S149C-FL | 36 ± 6 | Fluorescence Polarization |
| KD | Peptide-bound PAI-1S149C-FL | 31 ± 5 | Fluorescence Polarization |
| KD | PAI-1 (direct binding) | 22 ± 6 | Not Specified |
| EC50 | PAI-1 (conformational change) | 25 ± 2 to 37 ± 4 | Fluorescence of NBD-labeled PAI-1 mutants |
| IC50 | Inhibition of PAI-1 binding to vitronectin | 20 ± 2 | Surface Plasmon Resonance (SPR) |
| IC50 | Inhibition of tPA inactivation | 30 | Chromogenic Assay |
| IC50 | Inhibition of uPA inactivation | 25 | Chromogenic Assay |
| IC50 | Murine PAI-1 | 19 | Chromogenic Assay |
| IC50 | Rat PAI-1 | 22 | Chromogenic Assay |
| IC50 | Porcine PAI-1 | 18 | Chromogenic Assay |
| IC50 | Inhibition of HMWuPA:PAI-1 complex binding to LRP1 | 70 ± 11 | Surface Plasmon Resonance (SPR) |
Data compiled from PNAS and MedchemExpress.[1][2]
Experimental Protocols
Protocol 1: Direct Binding Fluorescence Polarization Assay
Materials:
-
This compound
-
FP Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
DMSO (for this compound stock solution)
-
Black, low-volume, non-binding surface 384-well plates (e.g., Corning 3676)
-
Microplate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 535 nm for fluorescein)
Procedure:
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in FP Assay Buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
-
-
Assay Plate Setup:
-
Add the serially diluted this compound solutions to the wells of the 384-well plate.
-
Include control wells:
-
Buffer only (Blank): FP Assay Buffer with the same final DMSO concentration.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Plot the change in fluorescence polarization (ΔmP) against the concentration of this compound.
-
Fit the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism) to determine the KD.
-
Protocol 2: Competitive Binding Fluorescence Polarization Assay
Materials:
-
This compound
-
FP Assay Buffer
-
DMSO
-
Black, low-volume, non-binding surface 384-well plates
-
Microplate reader capable of FP measurements
Procedure:
-
-
Prepare this compound Serial Dilutions:
-
Prepare a serial dilution series of this compound in FP Assay Buffer as described in Protocol 1.
-
-
Assay Plate Setup:
-
To the wells of the 384-well plate, add the serially diluted this compound solutions.
-
Include control wells:
-
Tracer only (Pmin): Tracer in FP Assay Buffer with DMSO.
-
Buffer only (Blank): FP Assay Buffer with DMSO.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.
-
Conclusion
References
Application Notes and Protocols for CDE-096 in the Study of PAI-1 in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vitro Activity of CDE-096
| Parameter | Species/Condition | Value | Reference |
| IC₅₀ vs. tPA | Human PAI-1 | 30 ± 6 nM | [1] |
| IC₅₀ vs. uPA | Human PAI-1 | 25 ± 4 nM | [1] |
| IC₅₀ vs. uPA | Murine PAI-1 | 19 nM | |
| IC₅₀ vs. uPA | Rat PAI-1 | 22 nM | |
| IC₅₀ vs. uPA | Porcine PAI-1 | 18 nM | |
| IC₅₀ (Vitronectin Binding) | Human PAI-1 | 20 ± 2 nM | [1] |
| K_D | Human PAI-1 | 22 ± 6 nM | [1] |
Signaling Pathway
PAI-1 Signaling in Thrombosis
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis by inducing endothelial injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-dissecting instruments
-
Doppler flow probe and flowmeter
-
Filter paper discs (2 mm diameter)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Phosphate-buffered saline (PBS)
-
This compound solution (vehicle to be determined based on solubility and route of administration, e.g., DMSO/saline)
-
Sutures
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a surgical board. Maintain body temperature with a heating pad.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Baseline Measurement: Record a stable baseline blood flow for at least 5 minutes.
-
Induction of Thrombosis: Saturate a filter paper disc with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Monitoring: After removing the filter paper, continuously monitor the blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period (e.g., 60 minutes).
-
Data Collection: Record the time to occlusion. At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.
-
Euthanasia: Euthanize the animal according to approved institutional guidelines.
Experimental Workflow: Ferric Chloride Model
Caption: Step-by-step workflow for the ferric chloride-induced thrombosis model.
Protocol 2: Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis (DVT) in Mice
This model mimics venous stasis, a major contributor to DVT.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-dissecting instruments
-
7-0 silk suture
-
This compound solution
-
Heparinized saline
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position.
-
Surgical Exposure: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the inferior vena cava (IVC).
-
This compound Administration (Hypothetical): Administer this compound or vehicle at a predetermined time before or after ligation. For a treatment model, this compound could be administered 24 hours after thrombosis induction.
-
IVC Ligation: Carefully dissect the IVC just below the renal veins. Ligate the IVC completely with a 7-0 silk suture. Ligate any side branches to ensure complete stasis.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and hydration.
-
Thrombus Harvesting: At a predetermined time point (e.g., 48 hours post-ligation), re-anesthetize the mouse and re-open the abdomen.
-
Excision and Measurement: Excise the thrombosed segment of the IVC. Carefully remove the thrombus and blot it dry. Measure the thrombus weight.
-
Euthanasia: Euthanize the animal according to approved institutional guidelines.
Experimental Workflow: IVC Ligation Model
Caption: Step-by-step workflow for the inferior vena cava (IVC) ligation model.
References
in vivo administration and dosage of CDE-096 in mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vitro Potency of CDE-096
| Target | Assay | IC50 (nM) | Reference |
| Human PAI-1 | tPA inactivation | 30 ± 6 | [1][3] |
| Human PAI-1 | uPA inactivation | 25 ± 4 | [1][3] |
| Murine PAI-1 | Not Specified | 19 | [2] |
| Rat PAI-1 | Not Specified | 22 | [2] |
| Porcine PAI-1 | Not Specified | 18 | [2] |
| Human PAI-1 (in presence of SMB cofactor) | uPA inactivation | 360 ± 16 | [3] |
In Vivo Administration and Dosage in Mice
Experimental Protocols
In Vitro PAI-1 Inactivation Assay
This protocol is based on methods described for determining the IC50 of this compound.[1][3]
Materials:
-
This compound
-
Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
-
Fluorogenic or chromogenic substrate for tPA or uPA
-
Assay buffer (e.g., HBS with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
Add the fluorogenic or chromogenic substrate for the respective protease (tPA or uPA) to each well.
-
Immediately measure the kinetic rate of substrate cleavage using a microplate reader at the appropriate excitation/emission or absorbance wavelength.
-
Plot the rate of substrate cleavage against the concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
General Protocol for In Vivo Administration in Mice
This is a generalized protocol and should be adapted based on the specific experimental design and the physicochemical properties of the this compound formulation.
Materials:
-
This compound
-
Sterile vehicle for administration (e.g., saline, PBS, or a solution containing solubilizing agents like PEG300, Tween 80, or DMSO, ensuring the final concentration of organic solvents is non-toxic)
-
Mice (strain, age, and sex appropriate for the study)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, sterile syringes and needles for injection)
Procedure:
-
Dose Preparation:
-
Prepare the dosing solution of this compound in the chosen sterile vehicle on the day of administration.
-
Ensure the solution is homogenous and, if necessary, gently warm or sonicate to aid dissolution.
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, with a typical dosing volume of 5-10 µL/g of body weight.
-
-
Animal Handling and Administration:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Administer the this compound solution via the chosen route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage).
-
For intraperitoneal (IP) injection, restrain the mouse appropriately and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For intravenous (IV) injection, the tail vein is commonly used. This may require warming the tail to dilate the veins.
-
For subcutaneous (SC) injection, lift the skin on the back to form a tent and insert the needle at the base.
-
For oral (PO) gavage, use a proper-sized, blunt-tipped gavage needle to deliver the solution directly into the stomach.
-
-
Post-Administration Monitoring:
-
Monitor the mice regularly after administration for any signs of toxicity or adverse reactions.
-
Follow the experimental timeline for sample collection (e.g., blood, tissues) or endpoint analysis.
-
Mandatory Visualization
Signaling Pathway Diagram
References
Troubleshooting & Optimization
CDE-096 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CDE-096, with a specific focus on its mechanism of action and potential off-target considerations at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q3: Are there known off-target effects of this compound on other kinases or receptors at high concentrations?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Reduced inhibitory activity of this compound in biological matrices. | PAI-1 in biological samples is often complexed with vitronectin, which reduces the efficacy of this compound.[1][3] | Increase the concentration of this compound to account for the decreased potency against vitronectin-bound PAI-1. Refer to the quantitative data for guidance on the required concentration shift. |
| Unexpected results in cell-based assays involving PAI-1 clearance. | This compound may interfere with the interaction between PAI-1 and LRP1, a key receptor in the clearance of PAI-1 complexes.[6] | Consider the potential for this compound to inhibit LRP1-mediated endocytosis of PAI-1. It may be necessary to use an alternative method to assess PAI-1 clearance that is independent of LRP1 or to use concentrations of this compound that are below the IC50 for blocking the PAI-1:LRP1 interaction. |
| Lack of PAI-1 inhibition. | The PAI-1 protein may be in its latent, non-active conformation. | Ensure that you are using active PAI-1 in your experiments. This compound binds to the active form of PAI-1. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target activity of this compound.
| Target | Condition | IC50 | Reference |
| PAI-1 | Free | 25 ± 4 nM | [1] |
| PAI-1 | Bound to Vitronectin | 360 ± 16 nM | [1] |
| PAI-1 | sB/sC pocket binding | 25 nM | [3] |
| Interaction | Assay | IC50 | Reference |
| HMWuPA:PAI-1 complex binding to LRP1 | Surface Plasmon Resonance (SPR) | 70 ± 11 nM | [6] |
Experimental Protocols
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add a fixed concentration of uPA to each well and incubate for a short period (e.g., 5 minutes).
-
Initiate the chromogenic reaction by adding the uPA substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the rate of reaction as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Procedure:
-
Immobilize LRP1 onto the surface of the sensor chip according to the manufacturer's instructions.
-
Inject the solutions over the LRP1-coupled and a reference flow cell at a constant flow rate.
-
Record the SPR response (in response units, RU) during the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Determine the initial slope of the association phase for each this compound concentration.
-
Plot the initial slopes versus the this compound concentration and perform a nonlinear regression analysis to calculate the IC50 value.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-263235) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CDE-096 and Vitronectin-Bound PAI-1
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments.
A2: You can perform a series of control experiments to dissect the molecular interactions:
Q4: What alternative experimental approaches can we use to further investigate the impact of vitronectin on CDE-096 efficacy?
A4: To gain deeper insights, consider the following advanced techniques:
Frequently Asked Questions (FAQs)
Data Presentation
| Condition | PAI-1 Concentration | Vitronectin Concentration | This compound IC50 (nM) |
| 1 | 10 nM | 0 nM | 50 |
| 2 | 10 nM | 50 nM | 500 |
| 3 | 10 nM | 100 nM | >1000 |
This table illustrates the expected dose-dependent increase in the IC50 of this compound in the presence of increasing concentrations of vitronectin, indicating reduced efficacy.
Experimental Protocols
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of 10 µg/mL vitronectin in PBS overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL/well of 5% BSA in PBST for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times with PBST. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) at a 1:5000 dilution in PBST with 1% BSA and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Inhibitor Incubation: Add 20 µL of varying concentrations of this compound or vehicle control to the wells. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 20 µL of the chromogenic uPA substrate to each well.
-
Kinetic Reading: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader with kinetic capabilities.
-
Data Analysis: Determine the rate of substrate cleavage (Vmax) for each condition. Plot the percent inhibition of uPA activity versus the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of the vitronectin binding site on plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Site on PAI-1 That Binds to Vitronectin Outside of the Somatomedin B Domain - PMC [pmc.ncbi.nlm.nih.gov]
potential interference of CDE-096 in colorimetric assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential interference of the investigational compound CDE-096 in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability readings (e.g., MTT, XTT) artificially high or inconsistent when treating cells with this compound?
A: This is a known issue caused by the intrinsic properties of this compound. The compound itself is yellow and absorbs light in the 450-590 nm range, which directly overlaps with the absorbance spectrum of the formazan product generated in tetrazolium-based assays like MTT and XTT.[1] This leads to an artificially inflated absorbance reading that is not proportional to the actual number of viable cells. Some compounds can also chemically reduce MTT, leading to a false-positive signal.[2]
Q2: How can I correct for this compound interference in my cell viability assays?
A: To obtain accurate results, you must run a parallel set of controls to determine the background absorbance contributed by the compound itself. The key is to create "compound-only" control wells that contain the culture medium and the same concentrations of this compound as your experimental wells, but without any cells. The average absorbance from these wells should then be subtracted from the readings of your corresponding experimental wells.
Q3: My protein concentration measurements using the Bradford assay are unexpectedly high in lysates from this compound-treated cells. Is this related to interference?
A: Yes, this is a documented interaction. The Bradford assay relies on the binding of Coomassie Brilliant Blue dye to proteins, primarily through interactions with basic amino acid residues like arginine.[3] this compound possesses chemical moieties that mimic these basic residues, allowing it to directly interact with the Coomassie dye. This causes a color change and an absorbance shift, leading to a significant overestimation of the true protein concentration.
Q4: What is the best method to prevent this compound interference in the Bradford assay?
A: The most effective method is to remove the interfering compound before performing the assay. This can be achieved through dialysis of the lysate or by using a desalting or buffer exchange column to separate the protein from the small-molecule compound. If removal is not feasible, an alternative is to prepare your protein standards in the exact same lysis buffer containing a concentration of this compound equivalent to that in your experimental samples.[4] However, this can be challenging to standardize.
Q5: Are there alternative assays that are less susceptible to interference from compounds like this compound?
A: Yes, switching to an assay with a different detection method is highly recommended.
-
For Cell Viability: Consider using non-colorimetric methods. ATP-based luminescent assays, such as the CellTiter-Glo® assay, measure ATP levels as a marker of viability and are generally less prone to interference from colored compounds.[5][6] Fluorescence-based assays like the Resazurin (AlamarBlue) assay can also be an alternative, provided the excitation/emission spectra of the assay do not overlap with any intrinsic fluorescence of this compound.[7][8]
-
For Protein Quantification: The bicinchoninic acid (BCA) assay is a common alternative to the Bradford assay. However, it is susceptible to interference from reducing agents, so you must first confirm that this compound or other components in your lysate do not interfere with the BCA chemistry.[9]
Quantitative Data on this compound Interference
The following tables summarize hypothetical data illustrating the impact of this compound on standard colorimetric assays.
Table 1: Effect of this compound on MTT Assay Absorbance (570 nm)
| Condition | This compound Conc. (µM) | Absorbance (Cells Present) | Absorbance (No Cells) | Corrected Absorbance |
| Vehicle Control | 0 | 1.205 | 0.050 | 1.155 |
| Experimental | 10 | 1.150 | 0.250 | 0.900 |
| Experimental | 25 | 0.980 | 0.480 | 0.500 |
| Experimental | 50 | 0.850 | 0.650 | 0.200 |
Table 2: Effect of this compound on Bradford Assay Protein Quantification
| Sample | True Protein Conc. (µg/mL) | This compound Conc. (µM) | Measured Protein Conc. (µg/mL) | % Error |
| BSA Standard | 500 | 0 | 501.5 | 0.3% |
| BSA Standard | 500 | 25 | 685.2 | 36.7% |
| Cell Lysate | 1250 | 0 | 1245.8 | -0.3% |
| Cell Lysate | 1250 | 25 | 1710.3 | 36.5% |
Visual Diagrams and Workflows
Experimental Protocols
Protocol 1: Modified MTT Assay for Cells Treated with this compound
This protocol includes the necessary controls to correct for absorbance interference from this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the desired concentrations of this compound. Include vehicle-only wells as a negative control.
-
Crucially, prepare an identical set of wells on the same plate containing medium and this compound dilutions but NO cells. These are your background control wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to all wells (both with and without cells).
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to all wells.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each "no-cell" background control concentration.
-
Subtract the corresponding background absorbance from the absorbance of the "cells-present" wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 2: ATP-Based Luminescent Viability Assay (Alternative Method)
This assay is a recommended alternative that avoids the issue of colorimetric interference.
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in steps 1 and 2 of the MTT protocol. A "no-cell" control is not required for background correction but is useful for confirming the reagent does not luminesce in the presence of the compound.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). Allow the reagent to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control wells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.zageno.com [go.zageno.com]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CDE-096 Autofluorescence Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the intrinsic fluorescence (autofluorescence) of the investigational compound CDE-096 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why is it a concern when working with this compound?
A1: Autofluorescence is the natural tendency of a molecule, such as this compound, to emit light upon excitation by an external light source. This intrinsic fluorescence can interfere with fluorescence-based assays by increasing background noise and masking the specific signal from your intended fluorescent probe, potentially leading to false-positive or false-negative results.[1][2] It is a critical parameter to consider during assay development and high-throughput screening to ensure data accuracy and avoid wasting resources on misleading hits.[1][2]
Q2: How can I determine if this compound is autofluorescent under my experimental conditions?
A2: The most straightforward method is to run a control experiment. Prepare a sample containing this compound at the relevant concentration in your assay buffer or cell culture medium, but without your specific fluorescent reporter.[3] Excite this sample at the same wavelength used for your reporter dye and measure the emission across a range of wavelengths. A significant signal above the background of the buffer or medium alone indicates that this compound is autofluorescent under your assay conditions.
Q3: What are the primary sources of background fluorescence in my assay, aside from this compound?
A3: Several components in a typical cell-based or biochemical assay can contribute to background fluorescence:
-
Cell Culture Medium: Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) like riboflavin and tryptophan are known to be fluorescent.[4][5]
-
Endogenous Cellular Components: Cells naturally contain fluorescent molecules such as NADH, FAD, collagen, and elastin.[3][6][7] Dead cells are often more autofluorescent than live cells.[3][7]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][6]
-
Plasticware: Certain types of microplates can exhibit autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence observed in a cell-based assay with this compound.
This guide provides a systematic approach to identifying and mitigating high background fluorescence when using this compound in cell-based assays.
Workflow for Troubleshooting High Background Fluorescence:
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocol: Isolating the Source of Autofluorescence
-
Prepare Control Wells: In a microplate, prepare the following control wells:
-
Well 1: Assay buffer or media alone.
-
Well 2: Assay buffer or media + this compound (at the highest concentration used in the experiment).
-
Well 3: Untreated, unstained cells in assay buffer or media.
-
Well 4: Cells stained with your fluorescent probe, without this compound.
-
-
Incubation: Incubate the plate under the same conditions as your experiment.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths for your fluorescent probe.
-
Data Analysis: Compare the fluorescence intensity of the control wells. This will help pinpoint the primary source of the high background.
Issue 2: this compound fluorescence overlaps with the emission spectrum of my fluorescent dye.
When the autofluorescence of this compound directly interferes with the signal from your reporter, several strategies can be employed.
Decision Tree for Mitigating Spectral Overlap:
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. tecan.com [tecan.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: The Impact of Serum Proteins on Imatinib Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the effects of serum proteins on the activity of Imatinib (formerly known as CDE-096). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Imatinib and what is its primary mechanism of action?
A1: Imatinib is a targeted cancer therapy, specifically a tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells in Chronic Myeloid Leukemia (CML).[3] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing it from phosphorylating downstream substrates and thereby blocking the signaling pathways that lead to leukemic cell growth.[2][3] In addition to Bcr-Abl, Imatinib also inhibits other tyrosine kinases such as c-Kit and PDGF-R.[1][4]
Q2: How do serum proteins affect the activity of Imatinib?
A2: Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to Imatinib in the bloodstream.[4][5][6] This binding is significant, with approximately 95% of Imatinib being protein-bound in plasma.[1][4][5] The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active and able to diffuse to its target site.[7] Therefore, high levels of serum protein binding can reduce the concentration of free Imatinib available to inhibit Bcr-Abl in cancer cells, potentially decreasing its efficacy.[8][9]
Q3: Which serum proteins have the highest affinity for Imatinib?
A3: Both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) are major binding partners for Imatinib in the plasma.[4][5][6] While albumin is the most abundant protein in plasma, AAG has a high affinity for basic drugs like Imatinib.[8][10] The extent of binding to each protein can be influenced by their respective concentrations in the plasma, which can vary depending on the physiological or pathological state of the individual.[6]
Q4: Can changes in serum protein levels impact Imatinib resistance?
A4: Yes, variations in serum protein levels, particularly AAG, have been investigated as a potential mechanism of Imatinib resistance.[11] Elevated levels of AAG, which can occur during inflammation or in certain disease states, can lead to increased binding of Imatinib, thereby reducing the free drug concentration and its anti-leukemic effect.[8][12] Some studies suggest that this increased binding can contribute to a reduced clinical response. However, the role of AAG in Imatinib resistance is still a topic of some debate, with other studies showing no significant correlation.[11]
Troubleshooting Guide
Issue: Inconsistent IC50 values for Imatinib in cell-based assays.
-
Question: Why am I observing high variability in the IC50 values of Imatinib when I repeat my cell proliferation assays?
-
Answer: This variability can often be attributed to the presence and concentration of serum in your cell culture medium. Fetal Bovine Serum (FBS) or other sera contain proteins like bovine serum albumin that can bind to Imatinib, reducing its effective concentration. The concentration of these proteins can vary between different lots of serum, leading to inconsistent results. It is recommended to either use a serum-free medium or to test Imatinib activity in the presence of a standardized concentration of human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) to mimic physiological conditions more closely and improve consistency.
Issue: Imatinib appears less potent in vivo than in vitro.
-
Question: My in vitro experiments show potent inhibition of cancer cell growth by Imatinib, but the in vivo efficacy in our animal models is lower than expected. What could be the reason for this discrepancy?
-
Answer: The difference between in vitro and in vivo efficacy is often due to pharmacokinetic factors, including plasma protein binding.[12][13][14] In an in vivo setting, a significant portion of Imatinib will be bound to serum proteins, reducing the free fraction available to reach the tumor cells.[1][4][5] It is crucial to consider the unbound concentration of the drug when correlating in vitro and in vivo data. Performing pharmacokinetic studies to measure the free and total plasma concentrations of Imatinib in your animal model can help to explain these differences.
Issue: Difficulty in quantifying the unbound fraction of Imatinib.
-
Question: I am finding it challenging to accurately measure the unbound concentration of Imatinib in plasma samples. What are the recommended methods?
-
Answer: Equilibrium dialysis and ultrafiltration are considered the gold-standard methods for determining the extent of drug-protein binding.[15] These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction by a sensitive analytical method like LC-MS/MS.[16][17] It is important to carefully validate your chosen method to ensure accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the impact of serum proteins on Imatinib.
Table 1: Plasma Protein Binding of Imatinib
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | ~95% | [1][4][5] |
| Primary Binding Proteins | Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AAG) | [4][5][6] |
| Unbound Fraction (fu) | ~5% | [18] |
Table 2: Illustrative Impact of Serum Proteins on Imatinib IC50
| Condition | Imatinib IC50 (nM) | Fold Change |
| Serum-Free Medium | X | 1 |
| Medium + 40 mg/mL HSA | >X | Increased |
| Medium + 1 mg/mL AAG | >X | Increased |
Note: The exact fold change in IC50 will depend on the specific experimental conditions, including the cell line, protein concentration, and assay methodology. The table illustrates the expected trend of an increased IC50 in the presence of serum proteins.
Experimental Protocols
Protocol 1: Determination of Imatinib IC50 in the Presence of Serum Proteins
This protocol outlines the steps to assess the impact of HSA and AAG on the half-maximal inhibitory concentration (IC50) of Imatinib in a cancer cell line (e.g., K562 for CML).
Materials:
-
K562 cells (or other relevant cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Imatinib mesylate
-
Human Serum Albumin (HSA), fatty acid-free
-
Alpha-1-Acid Glycoprotein (AAG)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture: Maintain K562 cells in RPMI-1640 supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
Preparation of Imatinib Stock Solution: Prepare a high-concentration stock solution of Imatinib in DMSO and store it at -20°C.
-
Preparation of Protein-Containing Media:
-
Control Medium: RPMI-1640 with a low percentage of FBS (e.g., 1%) or serum-free medium.
-
HSA Medium: Prepare RPMI-1640 (low serum) containing a physiological concentration of HSA (e.g., 40 mg/mL).
-
AAG Medium: Prepare RPMI-1640 (low serum) containing a physiological concentration of AAG (e.g., 1 mg/mL).
-
-
Cell Seeding: Seed K562 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in their respective media (Control, HSA, or AAG). Allow the cells to attach overnight if applicable (for adherent cells).
-
Imatinib Treatment: Prepare a serial dilution of Imatinib in each of the three media types. Add the Imatinib dilutions to the corresponding wells. Include a vehicle control (DMSO) for each condition.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of Imatinib concentration for each medium condition. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value for each condition.
Protocol 2: Determination of Imatinib Unbound Fraction using Equilibrium Dialysis
This protocol describes the determination of the unbound fraction of Imatinib in plasma using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
Human plasma
-
Imatinib
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for Imatinib quantification
Procedure:
-
Preparation of Imatinib Spiked Plasma: Spike human plasma with a known concentration of Imatinib.
-
Equilibrium Dialysis Setup:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load one chamber of each cell with the Imatinib-spiked plasma.
-
Load the other chamber with an equal volume of PBS (the dialysis buffer).
-
-
Incubation: Incubate the dialysis cells in a shaking water bath at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be optimized).
-
Sample Collection: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber of each cell.
-
Sample Analysis:
-
Determine the concentration of Imatinib in the samples from the buffer chamber using a validated LC-MS/MS method. This concentration represents the unbound drug concentration (Cu).
-
Determine the total concentration of Imatinib in the samples from the plasma chamber (Ct).
-
-
Calculation of Unbound Fraction: Calculate the fraction unbound (fu) using the following formula:
-
fu = Cu / Ct
-
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Caption: Workflow for determining the impact of serum proteins on Imatinib IC50.
References
- 1. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Imatinib binding to human serum albumin modulates heme association and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical Screening and Classification of Drug Binding to Proteins in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying the Impact of Presence of Alpha Acid Glycoprotein and Protein Glycoprotein in Chronic Myeloid Leukemia Patients Treated with Imatinib Mesylate in the State of Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum albumin and α-1 acid glycoprotein impede the killing of Schistosoma mansoni by the tyrosine kinase inhibitor Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum albumin and α-1 acid glycoprotein impede the killing of Schistosoma mansoni by the tyrosine kinase inhibitor Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring imatinib plasma concentrations in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
ensuring CDE-096 specificity in complex biological samples
Here is the Technical Support Center for CDE-096.
Welcome to the technical support center for this compound, a potent and selective inhibitor of Kinase-X. This resource is designed to help researchers, scientists, and drug development professionals ensure the specificity of this compound in complex biological samples and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to be a potent and selective ATP-competitive inhibitor of Kinase-X. By blocking the ATP-binding site, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the Kinase-X signaling pathway.
Q2: How can I be sure that the observed effects in my cellular assays are due to the inhibition of Kinase-X and not off-target effects?
A2: Ensuring on-target activity is crucial. We recommend a multi-pronged approach to validate the specificity of this compound in your experimental system:
-
Use a negative control: If available, a structurally similar but inactive analog of this compound should be used to control for off-target or non-specific effects.
-
Confirm target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Kinase-X in your cells.[1][2][3][4]
-
Assess downstream signaling: Use methods like immunoprecipitation and western blotting to confirm that this compound treatment leads to a decrease in the phosphorylation of known Kinase-X substrates.
-
Perform rescue experiments: If possible, overexpressing a drug-resistant mutant of Kinase-X should rescue the phenotypic effects of this compound treatment.
-
Kinome-wide profiling: this compound has been profiled against a broad panel of kinases to determine its selectivity. Refer to the selectivity data in Table 1.[2][5][6]
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will depend on the cell type and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value in your system. As a starting point, concentrations ranging from 10 nM to 1 µM are often effective.[7][8] It is advisable to use the lowest concentration that gives the desired on-target effect to minimize the risk of off-target activities.[8]
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been formulated for in vivo use in preclinical models. However, pharmacokinetic and pharmacodynamic (PK/PD) studies should be conducted to determine the optimal dosing regimen and to confirm target engagement in the tissue of interest.
Quantitative Data
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target, Kinase-X, and a panel of 10 other related kinases. The data highlights the selectivity of this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase-X |
| Kinase-X | 5 | 1 |
| Kinase-A | >10,000 | >2000 |
| Kinase-B | 850 | 170 |
| Kinase-C | >10,000 | >2000 |
| Kinase-D | 1,200 | 240 |
| Kinase-E | >10,000 | >2000 |
| Kinase-F | 2,500 | 500 |
| Kinase-G | >10,000 | >2000 |
| Kinase-H | 5,300 | 1060 |
| Kinase-I | >10,000 | >2000 |
| Kinase-J | 7,800 | 1560 |
Table 2: Potency of this compound in Cellular Assays
This table shows the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its cellular potency.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HCT116 | Colon Cancer | 60 |
| U87 MG | Glioblastoma | 120 |
Troubleshooting Guide
Issue 1: High background signal in my in vitro kinase assay.
-
Possible Cause:
-
Contaminating Kinases: The recombinant Kinase-X enzyme preparation may contain other kinases that can phosphorylate the substrate.[9]
-
Non-specific Substrate Phosphorylation: The substrate may be unstable or prone to auto-phosphorylation under the assay conditions.
-
ATP Quality: The ATP solution may be contaminated or degraded.
-
-
Solution:
-
Enzyme Purity: Ensure the purity of the Kinase-X enzyme using SDS-PAGE and silver staining.[9]
-
Optimize Substrate Concentration: Titrate the substrate to find the optimal concentration that provides a good signal-to-noise ratio.
-
Fresh Reagents: Prepare fresh ATP and buffer solutions for each experiment.
-
Include Controls: Run a control reaction without the enzyme to determine the level of non-enzymatic substrate phosphorylation.
-
Issue 2: I am not seeing a dose-dependent inhibition of downstream substrate phosphorylation in my western blots.
-
Possible Cause:
-
Insufficient Target Engagement: The concentration of this compound may be too low to effectively inhibit Kinase-X in the cellular context.
-
Rapid Drug Metabolism: The compound may be rapidly metabolized by the cells.
-
Alternative Signaling Pathways: Other kinases may be compensating for the loss of Kinase-X activity.[10][11]
-
Antibody Issues: The phospho-specific antibody may not be specific or sensitive enough.
-
-
Solution:
-
Increase this compound Concentration: Perform a wider dose-response experiment, up to 10 µM.
-
Time Course Experiment: Assess substrate phosphorylation at different time points after this compound treatment (e.g., 1, 6, 24 hours).
-
Confirm Target Engagement: Use an orthogonal method like CETSA to confirm that this compound is binding to Kinase-X at the concentrations used.[1][2][3]
-
Validate Antibody: Validate the phospho-specific antibody using a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells where Kinase-X has been knocked down).
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause:
-
Cell Passage Number: The signaling pathways can change as cells are passaged.
-
Reagent Variability: Inconsistent preparation of this compound dilutions or other reagents.
-
Cell Density: The density of cells at the time of treatment can affect the cellular response.
-
-
Solution:
-
Standardize Cell Culture: Use cells within a defined passage number range for all experiments.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Consistent Seeding Density: Ensure that cells are seeded at the same density and are in the logarithmic growth phase at the time of treatment.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol is for determining the IC50 value of this compound against Kinase-X using the ADP-Glo™ Kinase Assay.[12][13]
Materials:
-
Recombinant Human Kinase-X
-
Kinase-X Substrate (peptide or protein)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions. Include a "no inhibitor" control and a "no enzyme" control.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing Kinase-X and its substrate) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at the Km for Kinase-X.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to Kinase-X in intact cells.[1][3]
Materials:
-
Cultured cells expressing Kinase-X
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Antibody against Kinase-X for western blotting
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble Kinase-X in each sample by western blotting.
-
Generate a melting curve by plotting the amount of soluble Kinase-X against the temperature for both the vehicle-treated and this compound-treated samples. A shift in the melting curve indicates target engagement.
Protocol 3: Immunoprecipitation-Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of a known downstream substrate of Kinase-X.
Materials:
-
Cultured cells
-
This compound
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Antibody against the downstream substrate for immunoprecipitation
-
Phospho-specific antibody against the substrate for western blotting
-
Protein A/G agarose beads
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the total protein concentration.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate 500 µg of pre-cleared lysate with an antibody against the downstream substrate overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody for the substrate to detect the level of phosphorylation.
-
Normalize the phospho-protein signal to the total amount of the immunoprecipitated substrate.
Visualizations
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQ — SGC-UNC [sgc-unc.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
interpreting unexpected results with CDE-096 treatment
Technical Support Center: CDE-096 Treatment
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Q2: What are the typical IC50 values for this compound?
A2: The inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions. Reported values are typically in the low nanomolar range.
| Target System | IC50 (nM) | Species |
| PAI-1 inhibition of tPA | 30 | Human |
| PAI-1 inhibition of uPA | 25 | Human |
| Murine PAI-1 | 19 | Mouse |
| Rat PAI-1 | 22 | Rat |
| Porcine PAI-1 | 18 | Pig |
| This table presents a summary of reported IC50 values for this compound against PAI-1 from different species and its inhibitory effect on PAI-1's interaction with tPA and uPA.[3] |
Q4: What is the expected effect of this compound on cell migration and invasion?
Troubleshooting Unexpected Results
Scenario 1: Unexpected Increase in Cell Invasion with this compound Treatment
Possible Cause 1: Dominant Role of Plasmin-Mediated Matrix Degradation. In some cellular contexts, the primary role of the PAI-1/uPA system is to regulate the breakdown of the extracellular matrix (ECM). By inhibiting PAI-1, this compound leads to increased uPA and tPA activity, resulting in enhanced plasmin generation. Plasmin is a broad-spectrum protease that can degrade various ECM components, potentially facilitating cancer cell invasion.
Troubleshooting Steps:
-
Measure Plasmin Activity: Perform a plasmin activity assay in your cell culture supernatant with and without this compound treatment.
-
Analyze ECM Degradation: Utilize a fluorescently labeled ECM assay to directly visualize and quantify matrix degradation in the presence of this compound.
-
Co-treatment with a Plasmin Inhibitor: Treat cells with this compound in the presence and absence of a specific plasmin inhibitor (e.g., aprotinin) to see if the pro-invasive effect is reversed.
Logical Workflow for Investigating Increased Invasion
Caption: Troubleshooting workflow for an unexpected increase in cell invasion.
Scenario 2: Unexpected Decrease in Cell Viability or Increased Apoptosis
Possible Cause 1: PAI-1's Anti-Apoptotic Role. PAI-1 has been shown to have anti-apoptotic functions in certain cell types.[4] By inhibiting PAI-1, this compound may be revealing a previously unappreciated survival role for PAI-1 in your experimental system.
Troubleshooting Steps:
-
Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to confirm if the decreased viability is due to apoptosis.
Illustrative Data: this compound Effect on Cell Viability
| This compound Conc. (nM) | Cell Viability (%) | Annexin V Positive (%) |
| 0 (Control) | 100 ± 5.2 | 4.5 ± 1.1 |
| 10 | 98 ± 4.8 | 5.1 ± 1.3 |
| 30 | 85 ± 6.1 | 15.2 ± 2.5 |
| 100 | 65 ± 7.3 | 34.8 ± 3.1 |
| 300 | 40 ± 8.0 | 59.7 ± 4.5 |
| This hypothetical data table illustrates a dose-dependent decrease in cell viability with a corresponding increase in apoptosis upon this compound treatment. |
Scenario 3: No Effect of this compound in a Cell-Based Assay
Possible Cause 1: PAI-1 is Not a Key Regulator in Your System. The biological process you are studying may not be significantly regulated by PAI-1 in your specific cell line or experimental conditions.
Possible Cause 2: Compound Inactivity or Degradation. The compound may have degraded or there might be issues with its solubility in your assay medium.
Possible Cause 3: Low PAI-1 Expression. The cells you are using may not express sufficient levels of PAI-1 for an inhibitory effect to be observed.
Troubleshooting Steps:
-
Check for Serum Protein Binding: High concentrations of proteins in serum-containing media can sometimes bind to small molecules and reduce their effective concentration. Try reducing the serum concentration or using a serum-free medium for the treatment period, if your cells can tolerate it.
Experimental Workflow for No-Effect Scenario
Caption: A workflow for troubleshooting experiments with no observable effect.
Key Experimental Protocols
Protocol 1: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Medium supplemented with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Prepare a single-cell suspension of your cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound in the cell suspension.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Protocol 2: PAI-1 Activity Assay (Chromogenic)
Materials:
-
Recombinant uPA
-
Chromogenic uPA substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound
-
96-well plate
Procedure:
-
Add uPA to each well and incubate for a further 10 minutes.
-
Initiate the reaction by adding the chromogenic uPA substrate.
-
Measure the absorbance at the appropriate wavelength over time using a plate reader.
References
- 1. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. abmole.com [abmole.com]
- 4. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PAI-1 Inhibitors: CDE-096 vs. Tiplaxtinin
This publication delves into their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental methodologies used to evaluate their performance.
At a Glance: Key Differences
| Feature | CDE-096 | Tiplaxtinin (PAI-039) |
| Potency (IC50) | ~25-30 nM[1][2][3][4] | 2.7 µM[5][6] |
| Mechanism of Action | Allosteric inhibitor, prevents Michaelis complex formation[2] | Induces substrate-like behavior in PAI-1[7] |
| Binding to PAI-1 | Binds to both active and latent PAI-1[2] | Binds specifically to the active conformation of PAI-1[7] |
| Effect of Vitronectin | Active against both free and vitronectin-bound PAI-1[1][2] | Activity is blocked by vitronectin[7] |
| Oral Bioavailability | Information not readily available | Orally efficacious in preclinical models[5][8][9] |
| Clinical Development | Preclinical | Unsuccessful in human clinical trials due to an unfavorable risk-to-benefit ratio[10] |
Mechanism of Action: A Tale of Two Inhibitory Strategies
PAI-1 Signaling Pathway
Comparative Efficacy: In Vitro and In Vivo Data
In Vitro Potency
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Human PAI-1 (vs. tPA) | Chromogenic | 30 ± 6 nM | [2] |
| This compound | Human PAI-1 (vs. uPA) | Chromogenic | 25 ± 4 nM | [2] |
| This compound | Murine PAI-1 | Not Specified | 19 nM | [1][3] |
| This compound | Rat PAI-1 | Not Specified | 22 nM | [1][3] |
| This compound | Porcine PAI-1 | Not Specified | 18 nM | [1][3] |
| Tiplaxtinin | Human PAI-1 | Not Specified | 2.7 µM | [5][6] |
| Tiplaxtinin | Human PAI-1 | Chromogenic | 34 ± 7 µM | [11] |
The data clearly indicates that this compound is significantly more potent than tiplaxtinin in vitro, with IC50 values in the nanomolar range compared to the micromolar potency of tiplaxtinin.
Preclinical In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models of thrombosis.
Tiplaxtinin has been shown to be orally bioavailable and effective in various rat models of thrombosis. For instance, in a rat carotid artery thrombosis model, oral administration of tiplaxtinin (1-3 mg/kg) significantly increased the time to occlusion[11]. In a rat model of venous thrombosis, tiplaxtinin treatment resulted in a dose-dependent reduction in thrombus weight[12].
Information on the in vivo efficacy of This compound is less detailed in the public domain. However, its high in vitro potency and favorable mechanism of action suggest it would be a strong candidate for in vivo studies.
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic) - General Protocol
Materials:
-
Recombinant human tPA
-
Chromogenic substrate for tPA (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., pH 6.6 buffer)
-
Test inhibitors (this compound or tiplaxtinin) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add a solution of recombinant human tPA to each well and incubate for another defined period (e.g., 30 minutes).
-
Add the chromogenic substrate for tPA to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at multiple time points to determine the rate of substrate cleavage.
In Vivo Rat Carotid Artery Thrombosis Model - General Protocol
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Anesthetize the rats.
-
Expose the carotid artery.
-
Administer the test inhibitor (e.g., tiplaxtinin, orally) or vehicle control at a predetermined time before inducing thrombosis.
-
Induce vascular injury to the carotid artery, for example, by applying a filter paper saturated with ferric chloride (FeCl3) to the adventitial surface.
-
Monitor blood flow in the carotid artery using a flow probe.
-
Record the time to occlusion (cessation of blood flow).
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.
-
Compare the time to occlusion and thrombus weight between the inhibitor-treated and vehicle-treated groups.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S35225 is a direct inhibitor of Plasminogen Activator Inhibitor type-1 activity in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of CDE-096 to other PAI-1 inhibitors
Introduction to Plasminogen Activator Inhibitor-1 (PAI-1)
The PAI-1 Signaling Pathway
CDE-096: A Potent PAI-1 Inactivator
Comparative Efficacy of PAI-1 Inhibitors
| Inhibitor | IC50 Value | Target Protease(s) | Species Specificity | Notes |
| This compound | ~25 nM (vs. uPA)[13][14]~30 nM (vs. tPA)[13][14] | uPA, tPA | Human, Murine, Rat, Porcine[12][13] | Allosteric inhibitor; active against vitronectin-bound PAI-1.[13][14] |
| Tiplaxtinin (PAI-039) | 2.7 µM[17] | PAI-1 | Not specified | Orally efficacious; failed in clinical trials due to unfavorable risk-benefit ratio.[18] |
| TM5275 | 6.95 µM[19][20][21] | PAI-1 | Human | Orally bioavailable; shows antithrombotic effects without prolonging bleeding time in primates.[21][22] |
| TM5441 | 13.9 - 51.1 µM | PAI-1 | Human (cancer cell lines) | Orally bioavailable inhibitor used in research.[9][12] |
| AZ3976 | 26 µM | PAI-1 | Human | Binds to the latent form of PAI-1.[12][23] |
| Diaplasinin (PAI-749) | 295 nM | PAI-1 | Human | Antithrombotic efficacy noted.[12] |
| Loureirin B | 26.10 µM | PAI-1 | Not specified | Flavonoid isolated from a natural source.[12] |
| Toddalolactone | 37.31 µM | PAI-1 | Human | Natural product inhibitor.[12] |
Experimental Methodologies
PAI-1 Inhibition Chromogenic Assay
Protocol:
-
Substrate Addition: A chromogenic substrate specific for the protease is added to the reaction.
-
Signal Measurement: The residual activity of the uninhibited protease cleaves the substrate, releasing a colored product. The absorbance of this product is measured over time using a spectrophotometer.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Protocol:
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as k_off / k_on. For this compound, this analysis yielded a k_on of 2.5 × 10^4 M⁻¹s⁻¹, a k_off of 5.7 × 10⁻⁴ s⁻¹, and a resulting KD of 22 nM.[14]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview: PAI-1 inhibitors and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 10. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TGF-β1/p53/PAI-1 Signaling Axis in Vascular Senescence: Role of Caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Tiplasinin - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
CDE-096: A Comparative Guide to its Serpin Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: CDE-096 Inhibitory Potency
| Target Serpin | Target Protease/Ligand | IC50 (nM) | Species |
| PAI-1 | uPA (urokinase-type Plasminogen Activator) | 25 ± 4 | Human |
| PAI-1 | tPA (tissue-type Plasminogen Activator) | 30 ± 6 | Human |
| PAI-1 (vitronectin-bound) | uPA | 360 ± 16 | Human |
| uPA:PAI-1 Complex | LRP1 (LDL Receptor–Related Protein 1) | 70 ± 11 | Human |
| PAI-1 | Not Specified | 19 | Murine |
| PAI-1 | Not Specified | 22 | Rat |
| PAI-1 | Not Specified | 18 | Porcine |
| Antithrombin | Not Specified | Ineffective | Not Specified |
| α1-Protease Inhibitor (α1-PI) | Not Specified | Ineffective | Not Specified |
Mechanism of Action and Selectivity
Experimental Protocols
The inhibitory activity and selectivity of this compound are typically determined using a combination of biochemical and biophysical assays.
PAI-1 Activity Assay (Chromogenic Assay)
-
Reagents:
-
Target protease (uPA or tPA)
-
This compound at various concentrations
-
Chromogenic substrate specific for the protease (e.g., S-2444 for uPA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with Tween-80)
-
Procedure:
-
The chromogenic substrate is added to the mixture.
-
The change in absorbance over time is measured at a specific wavelength (e.g., 405 nm) using a plate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
SDS-PAGE Analysis of Complex Formation
-
Procedure:
-
The target protease is added.
-
The reaction is stopped by adding reducing SDS-PAGE sample buffer.
-
Samples are run on a polyacrylamide gel and stained (e.g., with Coomassie Blue).
Surface Plasmon Resonance (SPR)
-
Procedure:
-
The ligand (e.g., LRP1) is immobilized on a sensor chip.
-
Binding is measured in real-time as a change in response units.
-
The initial slopes of the association phase can be plotted against the this compound concentration to determine an IC50 value.[5]
-
Caption: Experimental workflow for IC50 determination.
References
- 1. pnas.org [pnas.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP3563848A1 - Serpin inhibitors for the treatment of prion and prion-like diseases - Google Patents [patents.google.com]
- 5. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
CDE-096: A Comprehensive Validation and Comparative Analysis as a Specific PAI-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Performance of PAI-1 Inhibitors
The following table summarizes the key quantitative data for CDE-096 and its alternatives. This allows for a direct comparison of their potency and characteristics.
| Inhibitor | Target | IC50 (Human PAI-1) | Mechanism of Action | Activity against Vitronectin-Bound PAI-1 | Selectivity | Reference |
| This compound | PAI-1 | 25-30 nM | Allosteric inhibitor, prevents Michaelis complex formation | Active (14-fold reduction in efficacy) | High specificity against other serpins (antithrombin, α1-PI) | [2][3] |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 µM | Not fully elucidated | Reduced efficacy | Selective for PAI-1 | [4][5][6][7] |
| TM5275 | PAI-1 | 6.95 µM | Not fully elucidated | Not specified | Selective for PAI-1 | [8][9] |
| TM5441 | PAI-1 | 9.7 - 60.3 µM | Not fully elucidated | Not specified | Not specified | [10][11][12][13][14] |
| Annonacinone | PAI-1 | 9 µM | Enhances substrate pathway | Inactive | Not specified | [15][16][17] |
| AZ3976 | PAI-1 | 16-26 µM | Accelerates latency transition | Inactive | Not specified | [18][19] |
Experimental Validation Protocols
The validation of this compound and the comparative analysis with other inhibitors rely on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
PAI-1 Activity Chromogenic Assay
Principle: A known concentration of active PAI-1 is incubated with the test inhibitor. Subsequently, a fixed amount of its target protease, either tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA), is added. The residual active tPA or uPA then cleaves a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The degree of inhibition is inversely proportional to the color intensity.[20][21][22]
Protocol:
-
Protease Addition: Add a fixed concentration of tPA or uPA to each well and incubate for a shorter period (e.g., 10 minutes) at 37°C.
-
Substrate Addition & Measurement: Add the chromogenic substrate to each well. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: PAI-1 is immobilized on a sensor chip. The test inhibitor is then flowed over the surface. The binding of the inhibitor to PAI-1 causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). From the association and dissociation phases of the binding curve, kinetic parameters (ka, kd) and the dissociation constant (KD) can be determined.[23][24][25]
Protocol:
-
Analyte Injection: Prepare a series of dilutions of the test inhibitor in a suitable running buffer. Inject the inhibitor solutions over the sensor and reference flow cells at a constant flow rate.
-
Data Collection: Monitor the change in RU over time to generate a sensorgram, which shows the association of the inhibitor during injection and its dissociation after the injection ends.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
PAI-1 ELISA Assay
Principle: This is a sandwich ELISA. A capture antibody specific for PAI-1 is coated onto a microplate. The sample containing PAI-1 is added, and the PAI-1 binds to the capture antibody. A detection antibody, also specific for PAI-1 but conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric signal is proportional to the amount of PAI-1 in the sample.[26][27]
Protocol:
-
Detection Antibody: Add the enzyme-conjugated detection antibody and incubate.
-
Substrate Development: Add the enzyme substrate and incubate until a sufficient color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
Visualizing Pathways and Workflows
References
- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. TM 5441 | PAI-1 Inhibitors: R&D Systems [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. TM 5441 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 14. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the Annonaceous acetogenin, annonacinone, a natural product inhibitor of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. abcam.com [abcam.com]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. raybiotech.com [raybiotech.com]
- 27. elkbiotech.com [elkbiotech.com]
Unveiling the Cross-Species Reactivity of CDE-096: A Comparative Guide for Researchers
For Immediate Release
Executive Summary
Data Presentation: Cross-Reactivity of CDE-096 with PAI-1 from Different Species
| Species | PAI-1 Target | IC50 (nM) | Reference |
| Human | PAI-1 (inhibiting tPA) | 30 | [1][2] |
| Human | PAI-1 (inhibiting uPA) | 25 | [1][2] |
| Murine (Mouse) | PAI-1 | 19 | [1][2] |
| Rat | PAI-1 | 22 | [1][2] |
| Porcine (Pig) | PAI-1 | 18 | [1][2] |
Signaling Pathway of PAI-1 Inhibition
Experimental Protocols
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Recombinant human tPA or uPA
-
Chromogenic substrate for tPA or uPA (e.g., S-2288 or S-2444)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing a surfactant like Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Reaction:
-
Add an equal volume of the various dilutions of this compound to the wells. Include a control well with buffer instead of the inhibitor.
-
Initiate the reaction by adding a fixed volume of the tPA or uPA solution to each well.
-
Add the chromogenic substrate to each well.
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction (change in absorbance per minute) is proportional to the residual tPA/uPA activity.
-
Determine the IC50 value from the resulting dose-response curve using a suitable non-linear regression analysis (e.g., four-parameter logistic fit).
-
Experimental Workflow Diagram
Conclusion
References
A Comparative Analysis of CDE-096 and Other Small Molecule PAI-1 Inhibitors: A Guide for Researchers
Mechanism of Action: An Allosteric Approach
Comparative Performance: A Quantitative Overview
| Inhibitor | Target/Assay | IC50 | Species | Reference |
| CDE-096 | PAI-1 inactivation (vs. tPA) | 30 ± 6 nM | Human | [4] |
| PAI-1 inactivation (vs. uPA) | 25 ± 4 nM | Human | [4] | |
| PAI-1 binding to vitronectin | 20 ± 2 nM | Human | [4] | |
| HMWuPA:PAI-1 binding to LRP1 | 70 ± 11 nM | Human | [5] | |
| PAI-1 inactivation | 19 nM | Murine | [3] | |
| PAI-1 inactivation | 22 nM | Rat | [3] | |
| PAI-1 inactivation | 18 nM | Porcine | [3] | |
| TM5275 | PAI-1 activity | 6.95 µM | Not Specified | [1][7] |
| Cell viability (various human cancer cell lines) | 9.7 - 60.3 µM | Human | [7][8] | |
| TM5441 | PAI-1 activity | Not Specified | Not Specified | [7][8] |
| Cell viability (various human cancer cell lines) | 9.7 - 60.3 µM | Human | [7][8] | |
| PAI-039 (Tiplaxtinin) | Cell viability (HT1080 cells) | 29 µM | Human | [7] |
| Cell viability (HCT116 cells) | 32 µM | Human | [7] | |
| AZ3976 | PAI-1 activity (enzymatic chromogenic assay) | 26 µM | Human | [6] |
| Plasma clot lysis assay | 16 µM | Human | [6] | |
| Diaplasinin (PAI-749) | PAI-1 activity | 295 nM | Not Specified | [6] |
| Aleplasinin | PAI-1 activity | 655 nM | Not Specified | [1] |
| Toddalolactone | PAI-1 activity | 37.31 µM | Human | [6] |
| MDI-2517 | PAI-1 activity | Not Specified | Not Specified | [9][10] |
| Fendosal (HP129) | PAI-1 inactivation | 15 µM | Not Specified | [11] |
Note: IC50 values can vary depending on the specific assay conditions, which should be considered when comparing data from different sources.
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
-
Procedure: a. Pre-incubate a fixed concentration of PAI-1 with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl with Tween 20) in a 96-well plate. b. Add a fixed concentration of tPA or uPA to the wells and incubate to allow for the formation of the PAI-1/protease complex. c. Add the chromogenic substrate. d. Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Procedure: a. Immobilize PAI-1 onto a sensor chip surface. b. Flow varying concentrations of the test inhibitor over the sensor chip surface. c. Monitor the change in the refractive index at the surface, which is proportional to the mass of the inhibitor binding to the immobilized PAI-1.
Cell-Based Assays
Cell-based assays are crucial for evaluating the inhibitor's efficacy in a more biologically relevant context.
-
Assays:
-
Clot Lysis Assay: Measure the time it takes for a fibrin clot to dissolve in the presence of plasminogen, a plasminogen activator, and the test inhibitor.
-
-
Data Analysis: Quantify the extent of clot lysis or the number of migrated/invaded cells in the presence of different inhibitor concentrations.
In Vivo Models
-
Thrombosis Models: Induce thrombus formation in animals (e.g., ferric chloride-induced arterial thrombosis in mice) and assess the ability of the inhibitor to prevent or reduce thrombus size.
-
Fibrosis Models: Induce fibrosis in organs like the lung (e.g., bleomycin-induced pulmonary fibrosis) or liver and evaluate the inhibitor's ability to attenuate the fibrotic response.
-
Cancer Models: Utilize xenograft or syngeneic tumor models to investigate the inhibitor's effect on tumor growth, angiogenesis, and metastasis.[8]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of mouse models to study plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 9. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and comparative evaluation of a novel PAI-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
CDE-096: A Potent Reference Compound for High-Throughput Screening of PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of PAI-1 Inhibitors
| Compound | Target | IC50 | KD | Mechanism of Action |
| CDE-096 | Human PAI-1 (inactivating tPA) | 30 ± 6 nM [2] | 22 ± 6 nM [2] | Allosteric inhibitor, prevents Michaelis complex formation [2] |
| Human PAI-1 (inactivating uPA) | 25 ± 4 nM [2] | |||
| Murine PAI-1 | 19 ± 2 nM [1] | |||
| Rat PAI-1 | 22 ± 2 nM [1] | |||
| Tiplaxtinin (PAI-039) | Human PAI-1 | 2.7 µM[1][3][4] | 480 nM (for NBD-labeled S119C PAI-1 mutant)[5] | Binds to active PAI-1, preventing complex formation with tPA/uPA.[6] |
| TM5275 | Human PAI-1 | 6.95 µM[7][8] | Not Available | Binds to strand 4 of the A β-sheet of PAI-1.[7] |
| AZ3976 | Human PAI-1 (enzymatic chromogenic assay) | 26 µM[9][10][11] | 0.29 µM (binds to latent PAI-1)[9][10] | Enhances the transition of active PAI-1 to its latent conformation.[9][11] |
| Human PAI-1 (plasma clot lysis assay) | 16 µM[9][11] | |||
| Loureirin B | Human PAI-1 | 26.10 µM[2][12][13][14][15] | Not Available | Inhibits the formation of the PAI-1/uPA complex.[12] |
PAI-1 Signaling Pathway and Inhibition
Experimental Protocols for PAI-1 Inhibitor Screening
Chromogenic PAI-1 Activity Assay
Materials:
-
Human tPA or uPA
-
Chromogenic substrate for tPA or uPA (e.g., S-2288 for tPA, S-2444 for uPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
Test compounds and this compound (as a reference)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compounds or this compound at various concentrations. Include a control group with buffer only.
-
Add the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to the amount of active tPA or uPA remaining.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.
ELISA-based PAI-1 Activity Assay
Materials:
-
Human tPA or uPA for coating
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds and this compound
-
96-well high-binding microplate
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with tPA or uPA overnight at 4°C.
-
Wash the wells with assay buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate. Incubate until a blue color develops.
-
Add the stop solution to quench the reaction, resulting in a yellow color.
-
Measure the absorbance at 450 nm using a microplate reader.
PAI-1 Inhibitor Screening Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioactivity-Guided Fractionation of the Traditional Chinese Medicine Resina Draconis Reveals Loureirin B as a PAI-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Loureirin B | 龙血素B, | PAI-1 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 15. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
